Eclalbasaponin IV

Catalog No.
S15749294
CAS No.
M.F
C42H68O14
M. Wt
797.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eclalbasaponin IV

Product Name

Eclalbasaponin IV

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H68O14

Molecular Weight

797.0 g/mol

InChI

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(51)52)21(16-37)20-8-9-25-39(5)12-11-27(38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45)55-35-33(31(49)29(47)23(19-44)54-35)56-34-32(50)30(48)28(46)22(18-43)53-34/h8,21-35,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1

InChI Key

GLURPOUSKHAUSS-VVJIWJAZSA-N

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Eclipta alba and Eclipta prostrata with data available.

Eclalbasaponin IV is a triterpenoid saponin compound derived from the aerial parts of the plant Eclipta prostrata, which is part of the Asteraceae family. Its molecular formula is C42H68O14C_{42}H_{68}O_{14}, and it has a molecular weight of 797.0 g/mol. The compound features a complex structure characterized by multiple hydroxyl groups and a tetradecahydropicene backbone, contributing to its unique biological properties and potential therapeutic applications .

That are crucial for its modification and study:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize Eclalbasaponin IV, potentially yielding hydroxylated derivatives.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may reduce the compound, leading to deoxygenated forms.
  • Substitution: Substitution reactions often involve halogens or alkylating agents under controlled conditions, resulting in diverse derivatives that can enhance biological activity.

These reactions enable researchers to explore the compound's chemical properties and enhance its biological efficacy.

Eclalbasaponin IV exhibits notable biological activities, particularly in anticancer research. It has shown significant antiproliferative effects against various cancer cell lines, including human ovarian cancer cells. Studies indicate that Eclalbasaponin IV induces apoptosis (programmed cell death) through the activation of intrinsic and extrinsic pathways, as evidenced by the cleavage of caspases and alterations in autophagy-related proteins . Additionally, its mechanisms involve modulation of signaling pathways such as the mitogen-activated protein kinase pathway, which is critical for regulating cell death processes .

The synthesis of Eclalbasaponin IV primarily involves extraction and purification methods:

  • Extraction: The compound is typically isolated from the methanol extract of Eclipta prostrata.
  • Purification Techniques: Modern chromatographic methods such as thin-layer chromatography, column chromatography, and high-performance liquid chromatography are utilized to purify the compound. These techniques ensure high yield and purity .

The structural identification is achieved through one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy along with electrospray ionization mass spectrometry.

Eclalbasaponin IV has potential applications in various fields:

  • Pharmaceuticals: Due to its antitumor properties, it is being explored as a therapeutic agent for cancer treatment.
  • Traditional Medicine: The compound is part of traditional medicinal practices in some cultures, where Eclipta prostrata is used for its health benefits.
  • Cosmetics: Its bioactive properties may also lend themselves to cosmetic formulations aimed at skin health .

Research into the interactions of Eclalbasaponin IV with other compounds is ongoing. Preliminary studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in drug resistance. Further investigation into its interactions with various signaling molecules could provide insights into combination therapies for cancer treatment .

Eclalbasaponin IV shares structural similarities with other saponins derived from Eclipta prostrata. Here are some comparable compounds:

Compound NameStructure TypeBiological Activity
Eclalbasaponin ITriterpenoid saponinAnticancer activity
Eclalbasaponin IITriterpenoid saponinAntiproliferative effects
Eclalbasaponin IIITriterpenoid saponinPotential anti-inflammatory effects
Ecliptasaponin APentacyclic triterpenoidAnticancer effects

Uniqueness of Eclalbasaponin IV

What sets Eclalbasaponin IV apart from its similar compounds is its specific structural configuration and the distinct mechanisms through which it induces apoptosis and modulates autophagy in cancer cells. Its unique interaction with signaling pathways further enhances its potential as a therapeutic agent compared to other saponins .

XLogP3

3.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

796.46090684 g/mol

Monoisotopic Mass

796.46090684 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2024

Explore Compound Types